Calcium tetrathionate

Description

Overview of Polythionate Species in Geochemical and Biological Contexts

Polythionates are a class of sulfur oxyanions with the general formula [Sn(SO3)2]2-, where 'n' is greater than or equal to one. Among these, tetrathionate (B1226582) (S4O62-) is a significant intermediate in the sulfur cycle. These compounds are typically formed in environments where reduced sulfur species are subject to oxidation.

Geochemical Formation: In geochemical settings, polythionates, including tetrathionate, are often products of the oxidation of sulfide (B99878) minerals, such as pyrite (B73398) (FeS2). researchgate.net This process can be both abiotic and microbially mediated, and it is a key feature of environments like acid mine drainage, hydrothermal vents, and marine sediments. ontosight.ai911metallurgist.com For instance, in the acidic conditions of some hot springs, the reaction between hydrogen sulfide and sulfite (B76179) can lead to the formation of tetrathionate. ontosight.ai911metallurgist.com The oxidation of thiosulfate (B1220275) (S2O32-), another common intermediate in the sulfur cycle, can also yield tetrathionate, a reaction that can be catalyzed by mineral surfaces like pyrite. neogen.com

Biological Significance: In the biological realm, tetrathionate plays a crucial role in the metabolism of various microorganisms. ontosight.ai Many sulfur-oxidizing bacteria and archaea, such as those from the genus Acidithiobacillus and Thiobacillus, can either produce or utilize tetrathionate. ontosight.airesearchgate.net A key metabolic route is the "S4-intermediate" (S4I) pathway, where thiosulfate is oxidized to tetrathionate. ontosight.ai911metallurgist.com The enzyme tetrathionate hydrolase (TTH) is central to the metabolism of tetrathionate in some acidophilic microorganisms, catalyzing its hydrolysis to other sulfur compounds like thiosulfate, elemental sulfur, and sulfate (B86663). ontosight.ai911metallurgist.com Furthermore, certain heterotrophic bacteria have been shown to oxidize thiosulfate to tetrathionate, and some can use tetrathionate as an electron acceptor in anaerobic respiration. tandfonline.comoup.com

Significance of Calcium-Rich Environments in Tetrathionate Research

The presence of high concentrations of calcium ions can significantly influence the chemical and biological processes involving tetrathionate. Calcium-rich environments provide a specific context for studying the behavior of this polythionate.

One notable example is the use of Tetrathionate Broth , a selective medium for the enrichment of Salmonella species. amerigoscientific.com This broth often contains calcium carbonate (CaCO3) which acts as a buffer to neutralize the acidic byproducts of tetrathionate metabolism by bacteria. amerigoscientific.comsigmaaldrich.com The inclusion of calcium carbonate creates a calcium-rich environment that is integral to the successful application of this microbiological tool for studying tetrathionate-reducing bacteria. amerigoscientific.comsigmaaldrich.com

Research into the enzymatic processes involving tetrathionate has also highlighted the role of calcium. A study focusing on the production of tetrathionate hydrolase from Thiobacillus ferrooxidans identified calcium chloride (CaCl2) as one of the most influential factors affecting the enzyme's activity. taylors.edu.my This suggests that calcium ions may play a role in the regulation or efficiency of biological tetrathionate metabolism. In another study on an extracellular tetrathionate hydrolase from the archaeon Acidianus ambivalens, while the addition of Ca2+ did not have a significant effect on the enzyme's activity under the tested conditions, its inclusion in the experimental setup indicates that the potential role of divalent cations is a consideration in this area of research. frontiersin.org

In industrial contexts such as mineral flotation, the process water can be rich in various ions, including calcium. tandfonline.com The oxidation of sulfide ores in these systems leads to the formation of thiosalts like tetrathionate. mdpi.com Divalent cations such as calcium have been noted to affect the surface properties of minerals, which can, in turn, influence the reactions of tetrathionate in these complex aqueous systems. tandfonline.com

Research Trajectories for Tetrathionate in the Presence of Calcium Ions

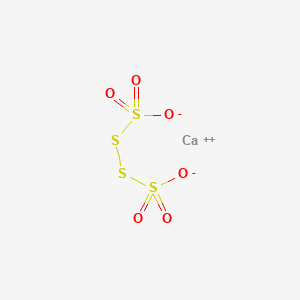

Current and future research on tetrathionate in calcium-associated systems is expanding into various applied and fundamental areas. These investigations often leverage the unique properties of calcium tetrathionate (CaS4O6), a white, crystalline solid that is highly soluble in water. ontosight.ai

Industrial Applications: In the field of mineral processing, particularly flotation, the presence of tetrathionate in process water is a significant area of study. mdpi.com Research has shown that tetrathionates can impact the recovery of sulfide minerals. researchgate.nettandfonline.com Future research may focus on mitigating the negative effects of tetrathionates or harnessing their properties, where the interplay with calcium ions in process water will be a critical factor to consider. tandfonline.com There is also interest in the use of sulfur compounds as fertilizers. While ammonium (B1175870) thiosulfate is more common, the investigation of other thiosulfates and polythionates, potentially in combination with calcium, for agricultural applications is an ongoing area of research. google.comnih.gov

Biotechnological and Environmental Research: The study of tetrathionate hydrolase and other enzymes involved in microbial sulfur metabolism continues to be a vibrant research area. frontiersin.org Optimizing the production and activity of these enzymes, where factors like the presence of calcium ions have been shown to be significant, could lead to novel biotechnological applications. taylors.edu.my For example, understanding these enzymatic processes could be applied to the bioremediation of sulfur-containing pollutants or for the development of new biocatalysts. taylors.edu.my

Another emerging research direction is the study of the biodeterioration of cementitious materials, which are inherently calcium-rich. In these studies, tetrathionate has been used as a sulfur source to simulate and accelerate the biochemical attack by sulfur-oxidizing bacteria. researchgate.net Understanding the transformation of tetrathionate in these calcium-dominated environments is crucial for developing more durable construction materials. researchgate.net

The synthesis and characterization of this compound itself remains a subject of interest for its potential applications in analytical chemistry and biotechnology due to its properties as a reducing agent. ontosight.ai Further research is needed to fully elucidate its potential, including its antioxidant properties in biological systems. ontosight.ai

Structure

2D Structure

Properties

CAS No. |

19188-83-1 |

|---|---|

Molecular Formula |

CaO6S4 |

Molecular Weight |

264.3 g/mol |

InChI |

InChI=1S/Ca.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |

InChI Key |

RZGICYQOOPTICZ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |

Other CAS No. |

19188-83-1 |

Synonyms |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Origin of Product |

United States |

Synthesis and Formation Pathways of Tetrathionate in Calcium Containing Matrices

Abiotic Generation of Tetrathionate (B1226582) from Thiosulfate (B1220275) Oxidation

The non-biological formation of tetrathionate often originates from the oxidation of thiosulfate (S₂O₃²⁻). This process is influenced by chemical kinetics and the presence of catalytic mineral surfaces.

Chemical Kinetics of Thiosulfate to Tetrathionate Conversion

The conversion of thiosulfate to tetrathionate is a key reaction in sulfur chemistry. In acidic, iron-rich solutions, thiosulfate readily oxidizes to form primarily tetrathionate. uvm.edu The kinetics of this reaction are complex and can be influenced by various factors. For instance, the reaction between thiosulfate and iodine results in the formation of tetrathionate and iodide ions. mit.edu The rate of this reaction can be determined by monitoring the consumption of a known amount of thiosulfate over time. mit.edu

Biogenic Production of Tetrathionate by Sulfur-Oxidizing Microorganisms

A significant pathway for tetrathionate formation involves the metabolic activity of sulfur-oxidizing microorganisms (SOMs). These microbes utilize reduced inorganic sulfur compounds as an energy source, often producing tetrathionate as an intermediate or final product. nih.govint-res.com

Microorganisms Involved in Tetrathionate Biosynthesis

A diverse range of bacteria and archaea are capable of oxidizing thiosulfate to tetrathionate. nih.govcopernicus.orgasm.org These microorganisms are found in various environments, including marine sediments, acid mine drainage, and hydrothermal vents. copernicus.orgresearchgate.netfrontiersin.org

Some of the key microorganisms involved in this process include:

Acidithiobacillus species: These acidophilic bacteria, such as Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, are well-known for their role in sulfur oxidation and are capable of producing tetrathionate from thiosulfate. nih.govasm.orgfrontiersin.org In these organisms, the oxidation of thiosulfate to tetrathionate is a key step in the "S₄ intermediate pathway". asm.orgfrontiersin.org

Pseudomonas species: Certain strains of Pseudomonas, particularly within the Pseudomonas stutzeri group, are heterotrophic bacteria that can oxidize thiosulfate to tetrathionate under both aerobic and anaerobic conditions. oup.com

Other chemolithotrophs and phototrophs: Various other sulfur-oxidizing bacteria, including species of Paracoccus, Halomonas, and Thiobacillus, have been identified as tetrathionate producers. int-res.comcopernicus.orgoup.com The enzyme responsible for this conversion is often a thiosulfate dehydrogenase. nih.govcopernicus.org

The table below summarizes some of the microorganisms involved in tetrathionate biosynthesis and the enzymes that catalyze the reaction.

| Microorganism Group | Key Species | Enzyme(s) Involved |

| Acidophilic Bacteria | Acidithiobacillus ferrooxidans, Acidithiobacillus thiooxidans | Thiosulfate Dehydrogenase (TSD), Thiosulfate:quinone oxidoreductase (TQO) |

| Heterotrophic Bacteria | Pseudomonas stutzeri | Not explicitly specified |

| Other Chemolithotrophs | Paracoccus versutus, Halomonas spp. | Thiosulfate Dehydrogenase (TsdA) |

Environmental Factors Influencing Microbial Tetrathionate Formation, including Calcium Presence

The microbial production of tetrathionate is influenced by a variety of environmental factors. The availability of thiosulfate as a substrate is a primary requirement. copernicus.org Other factors include pH, temperature, and the presence of electron acceptors like oxygen or nitrate (B79036). oup.commdpi.com

| Environmental Factor | Influence on Microbial Tetrathionate Formation |

| Thiosulfate Concentration | Primary substrate for tetrathionate production by sulfur-oxidizing microorganisms. copernicus.org |

| pH | Affects the activity of enzymes involved in sulfur oxidation. Many sulfur-oxidizing bacteria have optimal pH ranges for growth and metabolism. frontiersin.orgmdpi.com |

| Temperature | Influences the rate of microbial metabolism and enzyme activity. mdpi.com |

| Electron Acceptors | The presence of oxygen or nitrate is crucial for the respiratory processes of many sulfur-oxidizing bacteria. oup.com |

| Calcium Ion Concentration | Can inhibit the activity of specific enzymes like tetrathionate hydrolase in certain microorganisms. mdpi.com May also influence the pH of the environment. google.com |

Chemical Reactivity and Transformation Mechanisms of Tetrathionate

Hydrolytic Decomposition and Disproportionation Reactions of Tetrathionate (B1226582)

Tetrathionate's stability is significantly influenced by the pH of the solution. While it is relatively stable under acidic conditions, it undergoes decomposition and disproportionation in neutral to alkaline environments. researchgate.net These reactions are crucial in various natural and industrial processes where tetrathionate is an intermediate species. uvm.edunih.gov

Reaction Kinetics and Pathways under Acidic and Alkaline Conditions

Acidic Conditions: In acidic solutions, tetrathionate is comparatively stable. researchgate.net However, under certain conditions, such as in the presence of strong oxidants or specific microorganisms, it can undergo transformations. uvm.eduuvm.edu For instance, in acidic environments like acid mine drainage, the microbial oxidation of tetrathionate can occur. nih.govfrontiersin.org Some studies suggest that under highly acidic conditions, tetrathionate can hydrolyze to form disulfane-monosulfonic acid (H₂S₃O₃), which then leads to the formation of thiosulfate (B1220275) and elemental sulfur. researchgate.net

The following table summarizes the key aspects of tetrathionate decomposition under different pH conditions:

| Condition | Reactivity | Primary Products | Influencing Factors |

| Acidic (pH < 7) | Relatively stable | Thiosulfate, Elemental Sulfur (under specific conditions) | Presence of strong oxidants, microbial activity |

| Neutral to Alkaline (pH ≥ 7) | Unstable, undergoes decomposition and disproportionation | Thiosulfate, Trithionate, Sulfite (B76179), Sulfate (B86663) | pH, temperature, presence of catalysts (e.g., thiosulfate) |

Influence of Divalent Cations, including Calcium, on Hydrolysis Rate and Products

Divalent cations can influence the hydrolysis rates of various compounds. nih.govresearchgate.net In the context of tetrathionate, while specific detailed studies on the direct catalytic effect of calcium on its abiotic hydrolysis are limited, the presence of divalent cations is known to affect related enzymatic and chemical processes. For instance, in the enzymatic hydrolysis of tetrathionate by tetrathionate hydrolase, the presence of certain divalent cations can either enhance or inhibit the reaction. One study on tetrathionate hydrolase from Acidothermophilic sulfur-oxidizing archaeon Metallosphaera cuprina Ar-4 found that 0.01 mol/L Ca²⁺ inhibited its activity, whereas Mg²⁺ stimulated it. mdpi.com Conversely, another study on tetrathionate hydrolase from Acidianus ambivalens reported that Ca²⁺ did not have a significant effect on the enzyme's activity. nih.gov

In non-enzymatic systems, the ionic strength of the solution, which can be influenced by the presence of salts of divalent cations like calcium chloride, can affect reaction kinetics. uvm.edu The presence of large divalent cations like Ca²⁺ can also impact hydrolysis reactions in other systems. wits.ac.za However, more research is needed to fully elucidate the direct role of calcium ions on the rate and products of abiotic tetrathionate hydrolysis.

Redox Transformations of Tetrathionate

Tetrathionate is an intermediate sulfur species and can undergo both oxidation and reduction, playing a significant role in the biogeochemical sulfur cycle. researchgate.netuvm.edufrontiersin.orgtandfonline.com

Oxidation to Higher Oxidation State Sulfur Compounds (e.g., Sulfate)

Tetrathionate can be oxidized to sulfate, a more stable, higher oxidation state sulfur compound. researchgate.netuvm.edunih.govtandfonline.com This oxidation can be driven by various oxidants, including oxygen, ferric ions (Fe³⁺), and hydroxyl radicals. uvm.eduuvm.edu The oxidation of tetrathionate by Acidithiobacillus thiooxidans has been shown to produce sulfate, along with intermediate products like thiosulfate and elemental sulfur. nih.govfrontiersin.org In acidic solutions, Fe³⁺ can significantly accelerate the oxidation of tetrathionate to sulfate. uvm.edu The reaction with hydroxyl radicals, which can be generated through the Fenton reaction, is extremely rapid. uvm.eduresearchgate.net

Reduction Pathways and Intermediate Species

Tetrathionate can also be reduced, often serving as a terminal electron acceptor for various bacteria. wikipedia.org The primary reduction product of tetrathionate is thiosulfate. acs.org This two-electron reduction is a key process in the energy metabolism of certain microorganisms. acs.org The reduction of tetrathionate can be catalyzed by enzymes such as tetrathionate reductase. copernicus.org Intermediate species in the broader context of sulfur transformations involving tetrathionate can include thiosulfate, trithionate, pentathionate, and elemental sulfur. acs.orgacs.org In some biological systems, the reduction can proceed further, ultimately leading to the formation of hydrogen sulfide (B99878). nih.gov

The following table outlines the redox transformations of tetrathionate:

| Transformation | Reactants/Catalysts | Products |

| Oxidation | O₂, Fe³⁺, Hydroxyl radicals, Microorganisms (e.g., Acidithiobacillus thiooxidans) | Sulfate, Thiosulfate, Elemental Sulfur |

| Reduction | Microorganisms (as electron acceptor), Enzymes (e.g., tetrathionate reductase) | Thiosulfate, Hydrogen Sulfide (in some pathways) |

Interaction with Organic and Inorganic Species in Calcium-Containing Solutions

In complex aqueous environments, tetrathionate can interact with various organic and inorganic species. In solutions containing calcium, the principles of these interactions remain the same, although the specific reaction kinetics or product distributions might be influenced by the ionic environment.

Inorganic Species: Tetrathionate can react with inorganic species like cyanide. copernicus.org In the context of mineral processing, tetrathionate generated from sulfide ores can react with flotation reagents like xanthates, affecting their efficiency. researchgate.net The presence of other inorganic ions can also influence tetrathionate stability and reactivity. For instance, the presence of sulfate ions has been shown to enhance the activity of tetrathionate hydrolase. tudelft.nlnih.gov

Organic Species: The interaction of tetrathionate with organic compounds is particularly relevant in biological systems. For example, the reduction of tetrathionate is often coupled to the oxidation of organic electron donors like lactate. acs.org In the context of industrial applications, understanding the interaction between tetrathionate and organic reagents is crucial. For instance, in the flotation of minerals, the reaction between tetrathionate and organic collectors like sodium isobutyl xanthate has been studied. researchgate.net

Analytical Methodologies for the Detection and Quantification of Tetrathionate

Chromatographic Techniques for Polythionate Separation and Analysis

Chromatographic methods are powerful tools for separating complex mixtures of polythionates, including tetrathionate (B1226582). These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of tetrathionate and other polythionates. libretexts.org Reversed-phase HPLC, in particular, has proven effective for these analyses. libretexts.org The separation is typically achieved on a stationary phase, such as octadecylsilica (ODS), with a mobile phase often consisting of an acetonitrile-water mixture containing an ion-pairing reagent like tetrapropylammonium (B79313) salt (TPA). nih.govresearchgate.net UV absorbance is a common detection method, with wavelengths around 230 nm providing high sensitivity for tetrathionate. nih.govresearchgate.net

Ion-pair chromatography, a subset of HPLC, is particularly well-suited for separating ionic species like polythionates. acs.org This method allows for the simultaneous determination of various sulfur oxyanions. acs.org The choice of the ion-pairing reagent and the composition of the mobile phase are critical for optimizing the separation. acs.org

Table 1: HPLC Parameters for Tetrathionate Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilica (ODS) |

| Mobile Phase | Acetonitrile-water mixture with tetrapropylammonium salt (TPA) |

| Detection Method | UV Absorbance at ~230 nm |

| Application | Separation and quantification of thiosulfate (B1220275), thiocyanate (B1210189), and polythionates |

This table summarizes typical parameters used in HPLC for the analysis of tetrathionate and other related sulfur compounds. nih.govresearchgate.net

Ion chromatography (IC) is another robust technique for the analysis of tetrathionate and other inorganic sulfur anions. oup.comfai.us It utilizes ion-exchange principles to separate ions based on their charge and size. fai.us A key advantage of IC is its ability to achieve sensitive measurements, with detection limits for tetrathionate reaching the picomole range. oup.com The separation is often performed on a polymer-coated, silica-based anion exchange column, followed by direct UV absorption detection. oup.com It is important to note that contact of the eluent with metallic components in the system can lead to shifts in retention times, necessitating the use of plastic materials for the solvent delivery system. oup.com

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of sulfur species. nih.gov CE separates ions based on their differential migration in an applied electric field. wikipedia.org This technique is advantageous due to its small sample volume requirements and short analysis times. It has been successfully applied to the separation and quantification of various species, including thiosulfate, tetrathionate, and other sulfur-oxygen anions. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Techniques for Tetrathionate Analysis

| Technique | Principle | Advantages |

|---|---|---|

| HPLC | Partitioning between stationary and mobile phases | High resolution, well-established methods |

| Ion Chromatography | Ion-exchange | High sensitivity, specific for ionic species |

| Capillary Electrophoresis | Differential migration in an electric field | Small sample volume, rapid analysis |

This table provides a comparative overview of the primary chromatographic and electrophoretic techniques used for tetrathionate analysis.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the structure and chemical environment of tetrathionate. These methods are based on the interaction of electromagnetic radiation with the sample. saylor.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. carleton.edulucideon.com This makes it particularly useful for studying surface-bound tetrathionate. aalto.fi XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. kratos.com The binding energy of these photoelectrons is characteristic of the element and its oxidation state. kratos.com For tetrathionate, XPS can distinguish between the two different oxidation states of sulfur (+5 and 0). wikipedia.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying chemical interactions. youtube.com The technique is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. youtube.com These vibrational frequencies are characteristic of the chemical bonds present in the molecule. youtube.com FTIR can be used to monitor the chemical changes and interactions of tetrathionate in various reactions. aalto.fi For instance, it has been used to investigate the interaction between tetrathionate ions and mineral surfaces. aalto.fi

Table 3: Spectroscopic Fingerprints of Tetrathionate

| Technique | Information Provided | Application |

|---|---|---|

| XPS | Elemental composition, chemical (oxidation) state | Analysis of surface-adsorbed tetrathionate |

| FTIR | Functional groups, chemical bonding | Monitoring chemical reactions and interactions |

This table outlines the key information obtained from XPS and FTIR spectroscopy in the analysis of tetrathionate.

Electrochemical Approaches to Tetrathionate Detection and Reaction Monitoring

Electrochemical methods offer a sensitive and often real-time approach to detecting tetrathionate and monitoring its reactions. These techniques are based on measuring the electrical properties of a system, such as potential or current, that are related to a chemical reaction.

Protein film electrochemistry has been utilized to directly measure the reduction potential of the tetrathionate/thiosulfate couple (S₄O₆²⁻/S₂O₃²⁻). acs.org This interconversion is a two-electron process that is not reversible at inert electrodes but can be studied using catalytic protein films. acs.org

Voltammetric techniques, such as differential pulse voltammetry, can be employed for the sensitive detection of compounds by measuring the current response to a changing potential. While not directly detailed for tetrathionate in the provided context, the principles are applicable. mostwiedzy.pl Electrochemical sensors can be developed to provide rapid and selective detection of specific analytes. rsc.org Monitoring the electrochemical kinetic reactions by varying the scan rate can provide insights into the reaction mechanism. mdpi.com

Volumetric and Titrimetric Methods for Tetrathionate Analysis

Volumetric and titrimetric methods represent classical yet reliable approaches for the quantification of tetrathionate. These techniques are predicated on the stoichiometric reaction of tetrathionate with a titrant, allowing for the determination of its concentration in a sample. Key methods include iodometric titration following alkaline hydrolysis, acidimetric titration based on reaction with mercuric chloride, and methods involving cyanolysis.

Iodometric Titration

Iodometric titration is a widely employed method for the determination of tetrathionate. The procedure typically involves the decomposition of tetrathionate in an alkaline medium to produce thiosulfate and sulfite (B76179) ions. This initial step is crucial as tetrathionate itself does not directly react with iodine in a stoichiometrically straightforward manner for titration.

The reaction of tetrathionate with a strong alkali, such as sodium hydroxide (B78521), can be represented by the following equation:

2S₄O₆²⁻ + 6OH⁻ → 3S₂O₃²⁻ + 2SO₃²⁻ + 3H₂O

S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺

Research has demonstrated that for accurate and stoichiometric conversion of tetrathionate, a sodium hydroxide concentration of 5 mol/L is effective, with a reaction time of 1 to 10 minutes before the commencement of titration. This method has been successfully applied for the determination of tetrathionate in the range of 10-800 µmol with a high degree of accuracy.

Table 1: Results of Iodimetric Determination of Tetrathionate

| Taken (µmol) | Found (µmol, x ± t₀.₉₅s/√n) | Relative Standard Deviation (%) |

| 10.00 | 10.04 ± 0.03 | 0.30 |

| 20.00 | 20.08 ± 0.07 | 0.35 |

| 50.00 | 50.38 ± 0.13 | 0.24 |

| 100.0 | 99.4 ± 0.2 | 0.16 |

| 200.0 | 200.9 ± 0.5 | 0.25 |

| 400.0 | 402.0 ± 0.8 | 0.18 |

| 800.0 | 804.4 ± 1.5 | 0.17 |

Data sourced from Ciesielski et al. (2001).

Acidimetric Titration with Mercuric Chloride

An alternative titrimetric approach involves the reaction of tetrathionate with mercuric chloride. This method is classified as an acidimetric titration because it relies on the titration of the hydrogen ions that are liberated during the reaction.

The reaction between tetrathionate and mercuric chloride in an aqueous solution results in the formation of a stable mercuric chloride complex and the release of sulfuric acid and elemental sulfur. The stoichiometric release of hydrogen ions allows for their quantification by titration with a standard base, such as sodium hydroxide.

While the principle of this method is well-established, detailed procedural data and extensive research findings on its application for the routine analysis of tetrathionate are not as commonly reported in recent literature compared to iodometric methods. The accuracy of this method is contingent on the complete reaction of tetrathionate with mercuric chloride and the precise determination of the liberated acid.

Cyanolysis Methods

Methods involving the reaction of tetrathionate with cyanide, a process known as cyanolysis, can also be adapted for titrimetric analysis. In this reaction, tetrathionate reacts with cyanide ions to produce thiosulfate, sulfite, and thiocyanate.

The reaction is as follows:

S₄O₆²⁻ + 3CN⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + 2HCN + SCN⁻

The thiocyanate formed in this reaction can then be quantified. While spectrophotometric determination of the resulting thiocyanate is more common, titrimetric methods can also be employed. For instance, the thiocyanate can be titrated with a standard solution of silver nitrate (B79036) or mercuric nitrate.

The cyanolysis of tetrathionate is a rapid reaction, which is advantageous for analytical procedures. However, the toxicity of cyanide necessitates careful handling and disposal procedures. Similar to the acidimetric method with mercuric chloride, while the chemical basis is sound, detailed contemporary research focusing on a purely titrimetric quantification of tetrathionate via cyanolysis, complete with comprehensive data tables, is less prevalent.

Environmental Biogeochemistry and Remediation Applications Involving Tetrathionate

Dynamics of Tetrathionate (B1226582) in Soil and Aquatic Ecosystems

Tetrathionate (S₄O₆²⁻) is a sulfur compound with an intermediate oxidation state that plays a crucial role in the biogeochemical cycling of sulfur. frontiersin.orgresearchgate.net Its presence and persistence in soil and aquatic ecosystems are influenced by a complex interplay of chemical and microbial processes.

The environmental fate of tetrathionate in arable soils is governed by factors such as soil moisture, temperature, pH, and the presence of specific microorganisms. europa.eueuropa.eu While tetrathionate can be relatively stable under certain conditions, its persistence is often limited due to its susceptibility to microbial metabolism. nih.gov In arable lands, the application of sulfur-containing fertilizers or pesticides can lead to the formation of intermediate sulfur compounds like tetrathionate. mdpi.comawsjournal.org The persistence of these compounds is critical as their transformation can influence nutrient availability and soil health. mdpi.com

The degradation of tetrathionate in soil is primarily a biological process mediated by a diverse range of bacteria. nih.govoup.com These microorganisms can either oxidize tetrathionate to sulfate (B86663) or reduce it to thiosulfate (B1220275) and ultimately to sulfide (B99878). copernicus.org The rate of these transformations is dependent on the composition and activity of the soil microbial community. usda.gov

Table 1: Factors Influencing Tetrathionate Persistence in Arable Soils

| Factor | Influence on Tetrathionate Persistence |

| Soil Moisture | Affects microbial activity and solute transport. europa.eu |

| Temperature | Influences the rate of microbial metabolism. europa.eu |

| pH | Affects the chemical stability and microbial transformation of tetrathionate. frontiersin.org |

| Microbial Community | The presence of tetrathionate-metabolizing bacteria is the primary driver of its degradation. nih.gov |

| Organic Matter | Can serve as a carbon source for heterotrophic microorganisms involved in tetrathionate transformation. usda.gov |

While specific data on the persistence of calcium tetrathionate is scarce, the principles governing tetrathionate fate apply. The presence of calcium ions in the soil may influence soil structure and pH, thereby indirectly affecting the microbial communities responsible for tetrathionate cycling.

In calcium-rich soils, the sulfur cycle is intricate, involving various inorganic and organic sulfur compounds. usda.gov Tetrathionate can be an important, albeit often transient, intermediate in this cycle. copernicus.org Its formation can occur through the oxidation of thiosulfate, a process that can be mediated by heterotrophic bacteria commonly found in soil and water. oup.com

Metagenomic studies in marine sediments, which can serve as an analogue for understanding microbial processes in soils, have revealed the widespread occurrence of genes for tetrathionate formation, oxidation, and reduction, even when tetrathionate itself is below detection limits. copernicus.org This suggests a rapid turnover and a functionally important role for this polythionate in the sulfur cycle.

Tetrathionate in Acid Mine Drainage (AMD) and Sulfide Mineral Oxidation Processes

Acid mine drainage (AMD) is a significant environmental issue characterized by low pH and high concentrations of dissolved metals and sulfate, arising from the oxidation of sulfide minerals. nih.govnih.gov Tetrathionate is a key intermediate in the chemical and microbial pathways of sulfide mineral oxidation. frontiersin.orgresearchgate.net

In mine tailings and waste rocks rich in sulfide minerals like pyrite (B73398) (FeS₂), exposure to air and water initiates an oxidative process. mdpi.com This process can be both abiotic and microbially mediated. The oxidation of pyrite can lead to the formation of thiosulfate, which is then rapidly oxidized to tetrathionate, particularly in acidic conditions. goldschmidtabstracts.infopsu.edu

Table 2: Microbial Processes Involving Tetrathionate in AMD

| Microbial Process | Description | Key Microorganisms |

| Tetrathionate Formation | Oxidation of thiosulfate, an intermediate of pyrite oxidation. psu.edu | Acidithiobacillus spp. nih.gov |

| Tetrathionate Oxidation | Oxidation of tetrathionate to sulfate, contributing to acid generation. frontiersin.orgnih.gov | Acidithiobacillus thiooxidans frontiersin.orgnih.gov |

| Tetrathionate Hydrolysis | Enzymatic hydrolysis of tetrathionate to thiosulfate, elemental sulfur, and sulfate. frontiersin.org | Acidophilic sulfur-oxidizing microorganisms frontiersin.org |

| Tetrathionate Reduction | Anaerobic respiration using tetrathionate as an electron acceptor. copernicus.org | Salmonella, Citrobacter copernicus.org |

The presence and transformation of tetrathionate are therefore central to the geochemistry of mine tailings and the propagation of AMD.

In mineral processing, particularly in flotation, the chemical composition of the process water is critical for efficient separation of valuable minerals from gangue. The presence of tetrathionate in recycled process water, often containing significant concentrations of calcium ions, can have a detrimental effect on flotation performance. researchgate.netmdpi.com

Studies have shown that tetrathionate ions have the propensity to oxidize the surface of sulfide minerals, such as galena and chalcopyrite. researchgate.netaalto.fitandfonline.com This oxidation alters the surface chemistry of the minerals, rendering them more hydrophilic. researchgate.netaalto.fi The formation of hydrophilic species like sulphoxy and hydroxy entities on the mineral surface reduces the adsorption of collectors (e.g., xanthates), which are essential for making the minerals hydrophobic and floatable. researchgate.netaalto.fitandfonline.com

The negative impact of tetrathionate on flotation is particularly pronounced for galena. mdpi.comtandfonline.com Research has demonstrated a significant decline in galena recovery in the presence of tetrathionate. mdpi.comtandfonline.com This is attributed to both the passivation of the mineral surface and the reaction of tetrathionate with xanthate collectors in the solution, which reduces the effective collector concentration. mdpi.comaalto.fi

The presence of calcium in the process water can further influence these interactions, although the direct role of the calcium cation in the tetrathionate-mineral-collector system is not extensively detailed in the provided search results. However, calcium ions are known to affect pulp chemistry and mineral surface properties in flotation.

Bioremediation Potential and Microbial Reduction of Tetrathionate in Contaminated Environments

The microbial metabolism of tetrathionate presents opportunities for the bioremediation of contaminated environments, such as mine waters and industrial effluents. nih.govfrontiersin.org Microorganisms capable of utilizing tetrathionate as either an energy source (electron donor) or an electron acceptor are key to these remediation strategies.

A wide variety of bacteria and archaea have been identified that can reduce tetrathionate. nih.govasm.org This process, known as tetrathionate respiration, is a form of anaerobic respiration where tetrathionate serves as the terminal electron acceptor. asm.orgnih.gov Genera such as Salmonella and Citrobacter are known to reduce tetrathionate to thiosulfate. copernicus.org This metabolic capability is not limited to specific environments and has been observed in microorganisms from soils, freshwater, and marine ecosystems. nih.gov

The reduction of tetrathionate can be a crucial step in bioremediation processes aimed at treating sulfate-rich wastewaters like AMD. By converting tetrathionate to less oxidized sulfur species, subsequent microbial processes, such as sulfate reduction, can be facilitated, leading to the precipitation of metal sulfides and the neutralization of acidity. nih.gov

Furthermore, the bioelectrochemical degradation of tetrathionate has been demonstrated. researchgate.netresearchgate.net In microbial fuel cells (MFCs), acidophilic microorganisms can oxidize tetrathionate at the anode, generating electricity while simultaneously removing this contaminant from simulated acidic mining water. researchgate.net This approach offers the dual benefit of contaminant removal and energy recovery.

Table 3: Research Findings on Microbial Tetrathionate Reduction and Bioremediation

| Research Focus | Key Findings | Reference |

| Distribution of Tetrathionate-Reducing Bacteria | Genes for tetrathionate reduction are widely distributed in natural environments, including soil and aquatic ecosystems. | nih.gov |

| Mechanism of Tetrathionate Respiration | Some bacteria possess a tetrathionate reductase enzyme (TtrA) that catalyzes the reduction of tetrathionate to thiosulfate. | asm.org |

| Bioelectrochemical Degradation | Acidophilic microbial communities can oxidize tetrathionate in the anode of a microbial fuel cell, enabling its removal from acidic waters and generating electricity. | researchgate.net |

| Syntrophic Interactions | In some anaerobic environments, tetrathionate produced by one group of bacteria can be consumed by another, facilitating the degradation of organic pollutants. | nih.gov |

The bioremediation potential of tetrathionate is an active area of research, with ongoing efforts to isolate and characterize novel microorganisms and to optimize conditions for their application in treating contaminated environments. frontiersin.orgmdpi.com

Strategies for Sulfate and Metal Contamination Remediation

The microbial cycling of sulfur, which involves intermediates like tetrathionate, is central to various strategies for remediating sulfate and heavy metal contamination. These strategies often focus on manipulating microbial metabolisms to immobilize or transform contaminants into less harmful forms.

One primary strategy involves stimulating the activity of sulfate-reducing bacteria (SRB). nih.gov Under anaerobic conditions, these bacteria use sulfate as a terminal electron acceptor, reducing it to hydrogen sulfide (H₂S). mdpi.com This biogenic sulfide is highly reactive with many divalent heavy metal cations (e.g., Pb²⁺, Zn²⁺, Cd²⁺, Cu²⁺), causing them to precipitate as highly insoluble metal sulfides. mdpi.com This process effectively removes toxic metals from contaminated water and immobilizes them in sediments. The metabolic activity of SRB also consumes protons and can produce bicarbonate, leading to an increase in pH and alkalinity, which further aids in metal precipitation. onepetro.orgmdpi.com

Another advanced strategy is Microbially Induced Calcium Carbonate Precipitation (MICP). This process utilizes the metabolic activities of various microorganisms (e.g., via ureolysis, denitrification, or sulfate reduction) to increase the pH and carbonate concentration in the microenvironment, leading to the precipitation of calcium carbonate (CaCO₃). mdpi.comwikipedia.orgnih.govmdpi.com Heavy metal contaminants can be effectively immobilized during this process through co-precipitation, where metal ions are incorporated into the calcite crystal lattice, or by adsorption onto the surface of the newly formed minerals. wikipedia.orgmdpi.com

Table 1: Microbial Processes in Sulfate and Metal Remediation

| Remediation Strategy | Key Microbial Process | Mechanism of Contaminant Removal | Target Contaminants |

|---|---|---|---|

| Sulfate Reduction | Dissimilatory sulfate reduction by SRB | Precipitation of metals as insoluble metal sulfides (e.g., PbS, ZnS). | Heavy Metals (Pb, Zn, Cu, Cd), Sulfate |

| MICP | Ureolysis, Denitrification, etc. | Co-precipitation with and adsorption onto calcium carbonate. wikipedia.orgmdpi.com | Heavy Metals (Cd, Pb, Cr, Zn), Radionuclides |

| Sulfur Oxidation | Oxidation of sulfide minerals | (Source of contamination) Production of acid and mobilization of metals. | (Management of) Sulfide, Heavy Metals |

Calcium's Role in Supporting or Inhibiting Microbial Remediation Pathways

Calcium is a critical element that can significantly influence the efficacy of microbial remediation, acting as both a supporter and, under certain conditions, an inhibitor of the desired biological pathways.

Supportive Roles of Calcium:

pH Adjustment: Many contaminated sites, particularly those affected by acid mine drainage, are highly acidic (pH < 3), which inhibits the activity of many essential remediating microbes, such as sulfate-reducing bacteria that prefer neutral to slightly alkaline conditions. nih.govmdpi.com The addition of calcium compounds, most notably calcium hydroxide (B78521) (Ca(OH)₂) or lime, is a common and cost-effective strategy to neutralize acidity. mdpi.comalmawatech.comd-nb.info By raising the pH, calcium hydroxide creates a more favorable environment for the growth and metabolic activity of acid-sensitive microorganisms that drive remediation processes. almawatech.com

Reducing Heavy Metal Toxicity: High concentrations of heavy metals are often toxic to the very microorganisms needed for bioremediation. Calcium ions (Ca²⁺) can mitigate this toxicity. Research has shown that Ca²⁺ can compete with toxic metal ions (like Cd²⁺) for binding sites on bacterial cell surfaces and for transport into the cells. mdpi.comfrontiersin.org This competition reduces the uptake of toxic metals, protecting the microbial cells and their essential enzymatic machinery from damage, thereby enhancing their survival and remediation performance under contaminated conditions. frontiersin.org

Inducing Contaminant Precipitation: Calcium is the cornerstone of the Microbially Induced Calcium Carbonate Precipitation (MICP) technology. mdpi.comnih.govbohrium.com In this process, a calcium source is supplied along with nutrients to stimulate microbial activity that drives up local pH and carbonate levels, causing calcium carbonate to precipitate. onepetro.orgnih.gov This mineral acts as a powerful agent for sequestering heavy metals. wikipedia.org Furthermore, in sulfate-rich waters, the addition of calcium can lead to the chemical precipitation of gypsum (CaSO₄·2H₂O) or, in the presence of an aluminum source, ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), which reduces sulfate concentrations and can also co-precipitate other contaminants like arsenic. mdpi.comfrontiersin.orgnih.gov

Enhancing Biofilm and Aggregate Formation: Calcium plays a structural role in the extracellular polymeric substances (EPS) that form microbial biofilms and aggregates. researchgate.net Stronger biofilm structures can enhance the resilience of microbial communities to environmental stressors and improve their ability to immobilize contaminants. The exopolymers produced by sulfate-reducing bacteria, for example, have a significant capacity to bind calcium, which is a key step in controlling the precipitation of carbonate minerals within the extracellular matrix. researchgate.net

Inhibitory Roles of Calcium:

Tetrathionate Transformations in Cementitious Materials

Tetrathionate is a key intermediate in the process of biogenic sulfuric acid attack, a major cause of biodeterioration in cement-based materials, particularly in sewer networks. mdpi.commdpi.com In these environments, hydrogen sulfide (H₂S) gas is oxidized by sulfur-oxidizing bacteria (SOB) on the moist concrete surfaces, ultimately producing sulfuric acid (H₂SO₄), which attacks the cement matrix.

To study and accelerate this degradation process in laboratory settings, tetrathionate is often used as a reduced sulfur source to cultivate and sustain the activity of SOB on the surfaces of various cementitious materials. mdpi.comuq.edu.au Research investigating the fate of tetrathionate on materials made from Portland cement, calcium aluminate cement, and calcium sulfoaluminate cement has revealed a common transformation pathway. mdpi.combohrium.com

The primary finding is that the transformation of tetrathionate and the subsequent formation of other polythionates are largely independent of the specific type of cementitious binder. mdpi.combohrium.com Instead, the main parameter controlling the chemical reactions is the evolution of the pH in the solutions leaching from the material surfaces. mdpi.comuq.edu.au As the process begins, tetrathionate undergoes disproportionation, a reaction where it is simultaneously oxidized and reduced. This leads to the formation of a variety of other sulfur compounds, including thiosulfate (S₂O₃²⁻), sulfate (SO₄²⁻), and more reduced species like pentathionate (S₅O₆²⁻), hexathionate (S₆O₆²⁻), and elemental sulfur (S⁰). mdpi.com

Table 2: Tetrathionate Transformation Products in Cement Biodeterioration

| Initial Reactant | Controlling Factor | Transformation Process | Key Products | Final Product |

|---|---|---|---|---|

| Tetrathionate (S₄O₆²⁻) | pH of leached solution mdpi.com | Disproportionation & Oxidation | Thiosulfate, Pentathionate, Hexathionate, Elemental Sulfur, Sulfate mdpi.com | Sulfuric Acid (H₂SO₄) |

Ultimately, these intermediate sulfur compounds are oxidized by the microbial biofilm to sulfate, which, in the aqueous environment, becomes sulfuric acid. This acid then dissolves the cementitious matrix. Microbial analysis of the biofilms grown in these test conditions shows that the type of cement does not significantly select for different microbial populations, confirming that the fundamental transformation pathway of tetrathionate is a general phenomenon in this type of environment. mdpi.combohrium.com

Agricultural and Soil Science Perspectives on Tetrathionate

Role of Tetrathionate (B1226582) as an Intermediate in Soil Sulfur Transformations

Tetrathionate is a key intermediate in the oxidative transformation of reduced inorganic sulfur compounds in the soil. frontiersin.orgfrontiersin.orgfrontiersin.org The oxidation of elemental sulfur (S⁰) and other reduced sulfur forms to sulfate (B86663) (SO₄²⁻), the form predominantly taken up by plants, does not always occur in a single step. Instead, it often proceeds through a series of intermediate compounds, including polythionates like tetrathionate. encyclopedia.pub

Two primary metabolic pathways have been described for the microbial oxidation of inorganic sulfur to sulfate:

The Kelly-Friedrich pathway: This pathway does not involve the production of polythionate intermediates.

The Kelly-Trudinger pathway: This pathway, relevant to tetrathionate, includes its formation as an intermediate. encyclopedia.pub

Tetrathionate is relatively more stable than thiosulfate (B1220275) at low pH, making it a common reduced inorganic sulfur compound (RISC) in acidic environments, such as those resulting from the oxidation of pyrite (B73398) ores. frontiersin.org Its formation can be both biotic, mediated by sulfur-oxidizing microorganisms, and abiotic. copernicus.org For instance, the oxidation of pyrite (FeS₂) by manganese dioxide (MnO₂) has been identified as a potential abiotic source of tetrathionate in sediments. copernicus.org In agricultural soils, the application of sulfur-containing fertilizers, such as ammonium (B1175870) thiosulfate (ATS), leads to the formation of tetrathionate as an oxidation product. tandfonline.comtandfonline.com This intermediate is then further oxidized to sulfate, completing the sulfur transformation cycle. nutrientstar.org

Impact on Soil Nutrient Dynamics and Plant Availability

The transient formation of tetrathionate in soil can have significant effects on the dynamics of other essential plant nutrients, notably nitrogen and various micronutrients. tandfonline.comtandfonline.comfoodandscientificreports.com These interactions are crucial for optimizing fertilizer use and ensuring balanced plant nutrition.

One of the most well-documented effects of tetrathionate in agricultural soils is its ability to inhibit urea (B33335) hydrolysis. tandfonline.comresearchgate.net Urea is a major nitrogen fertilizer, but its rapid hydrolysis by the soil enzyme urease can lead to significant nitrogen loss through ammonia (B1221849) volatilization. nutrientstar.org

Ammonium thiosulfate (ATS) is often co-applied with urea-ammonium nitrate (B79036) (UAN) solutions to serve as both a sulfur source and a urease inhibitor. researchgate.net Research has shown that thiosulfate itself does not inhibit urease; rather, its oxidation product, tetrathionate, is the primary inhibitory agent. tandfonline.comresearchgate.net The inhibitory effect of tetrathionate on soil urease activity is concentration-dependent. tandfonline.com Studies have demonstrated that tetrathionate is a more effective urease inhibitor than thiosulfate at the same concentration. tandfonline.comresearchgate.net This inhibition slows the rate of urea conversion to ammonia, allowing for better synchronization of nitrogen availability with plant demand and reducing potential environmental losses. nutrientstar.org

Beyond urease inhibition, some soil microorganisms can utilize compounds that lead to tetrathionate formation as part of their nitrogen metabolism. For example, certain heterotrophic soil bacteria can use thiocyanate (B1210189) (SCN⁻) as a nitrogen source, a process that involves the production of ammonia and the oxidation of the resulting sulfide (B99878) to tetrathionate. nih.gov

| Treatment (µg/g soil) | Urea Hydrolyzed (%) |

|---|---|

| Control (No inhibitor) | 100 |

| Thiosulfate (1000) | 85 |

| Tetrathionate (1000) | 70 |

| Thiosulfate (2500) | 65 |

| Tetrathionate (2500) | 45 |

Data is illustrative, based on findings that tetrathionate has a significantly greater inhibitory effect than thiosulfate on urea hydrolysis in soil. tandfonline.com

The chemical reactions involving tetrathionate can also influence the mobility and plant availability of essential micronutrients. tandfonline.com Micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) are often held on the exchange complex of soil particles, and their availability is highly dependent on soil conditions like pH and redox potential. iastate.edu

The oxidation of thiosulfate to tetrathionate can increase the solubility of some micronutrients. nutrientstar.org Research has shown that the application of thiosulfate and tetrathionate can increase the amount of exchangeable manganese in soils, although a similar effect was not observed for exchangeable iron. tandfonline.com This increased mobility can be beneficial in soils where manganese is deficient, potentially enhancing its uptake by plants. The acidification that can occur in the fertilizer band during the oxidation of sulfur compounds may also contribute to the mobilization of certain micronutrients. nutrientstar.org However, the mobility of nutrients within the plant itself is a separate factor; manganese is considered relatively immobile in plant tissues, meaning deficiency symptoms appear on younger leaves. iastate.eduhortguide.com

| Soil Type | Treatment | Exchangeable Mn (mg/kg) |

|---|---|---|

| Webster clay loam | Control | 35 |

| Thiosulfate | 55 | |

| Tetrathionate | 60 | |

| Harps loam | Control | 120 |

| Thiosulfate | 180 | |

| Tetrathionate | 195 |

Data is illustrative and synthesized from findings indicating that thiosulfate and tetrathionate increased exchangeable Mn in the soils studied. tandfonline.com

Microbiological Contributions to Tetrathionate Cycling in Agricultural Systems

Microorganisms are the primary drivers of tetrathionate transformations in agricultural soils. encyclopedia.pubnih.gov A diverse array of soil bacteria and archaea can metabolize tetrathionate and its precursors, playing a central role in the soil sulfur cycle. frontiersin.org

Sulfur-Oxidizing Microbes: Many sulfur-oxidizing bacteria, such as those from the genera Thiobacillus, Acidithiobacillus, Pseudomonas, and Arthrobacter, can oxidize reduced sulfur compounds. encyclopedia.pub Some of these organisms utilize the S₄-intermediate pathway, where tetrathionate is a key metabolic product. frontiersin.org For example, Acidithiobacillus thiooxidans can oxidize tetrathionate, producing thiosulfate, elemental sulfur, and sulfate as products. frontiersin.org The enzyme responsible for the initial step in tetrathionate metabolism in many acidophiles is tetrathionate hydrolase (TTH). frontiersin.org

Heterotrophic Bacteria: Heterotrophic bacteria, which obtain carbon from organic sources, are also significantly involved in tetrathionate cycling. Strains have been isolated from soil that can oxidize thiosulfate to tetrathionate. nih.govoup.com Interestingly, some of these bacteria, once induced to oxidize thiosulfate, can also carry out the reverse reaction: the reduction of tetrathionate back to thiosulfate, using an organic electron donor like lactate. nih.gov Furthermore, some heterotrophic bacteria utilize metabolic pathways that produce tetrathionate as a byproduct of detoxifying other compounds or acquiring essential nutrients like nitrogen. nih.gov This metabolic versatility highlights the complex and dynamic nature of the microbial sulfur cycle in agricultural ecosystems. nih.govsemanticscholar.org

Biochemical and Enzymatic Studies of Tetrathionate Metabolism

Characterization and Mechanism of Tetrathionate (B1226582) Hydrolase (TTH)

Tetrathionate hydrolase (TTH), also denoted as 4THase, is a pivotal enzyme in the metabolism of tetrathionate, found predominantly in acidophilic sulfur-oxidizing bacteria and archaea. frontiersin.orgnih.gov Its primary function is to catalyze the hydrolysis of tetrathionate, a crucial step in the energy-yielding dissimilatory sulfur oxidation pathways. frontiersin.orgnih.govasm.org

The enzymatic reaction catalyzed by TTH involves the hydrolysis of tetrathionate (S₄O₆²⁻). While the precise stoichiometry can vary between different microorganisms, a commonly accepted reaction involves the production of thiosulfate (B1220275) (S₂O₃²⁻), elemental sulfur (S⁰), and sulfate (B86663) (SO₄²⁻). frontiersin.orgnih.govasm.org For instance, in Acidithiobacillus ferrooxidans, the reaction is proposed as:

S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ nih.gov

Another proposed reaction mechanism for the enzyme from A. ferrooxidans suggests the formation of disulfane (B1208498) monosulfonic acid (DSMSA) and sulfuric acid (sulfate) as initial products. nih.gov The highly reactive DSMSA can then undergo further abiotic reactions. nih.gov The catalytic process is notable for being independent of cysteine residues, which are often crucial in other sulfur-metabolizing enzymes. nih.gov

The activity of TTH is influenced by various factors. For the enzyme from Metallosphaera cuprina Ar-4 (TTHMc), optimal activity was observed at temperatures above 95°C and a pH of 6.0. mdpi.com The kinetic parameters for TTHMc were determined to be a Km of 0.35 mmol/L and a Vmax of 86.3 µmol/L. mdpi.com In Acidithiobacillus ferrooxidans, thiosulfate dehydrogenase, an enzyme also involved in sulfur metabolism, exhibits sigmoidal kinetics, suggesting allosteric regulation. asm.org

Table 1: Kinetic Parameters of Tetrathionate Hydrolase from Metallosphaera cuprina Ar-4

| Parameter | Value |

|---|---|

| Km | 0.35 mmol/L |

| Vmax | 86.3 µmol/L |

| Optimal pH | 6.0 |

| Optimal Temperature | > 95 °C |

Data sourced from a study on the characterization of TTHMc. mdpi.com

X-ray crystallography has provided significant insights into the structure and function of TTH. The structure of recombinant TTH from Acidithiobacillus ferrooxidans (Af-Tth) has been determined to a resolution of 1.95 Å. elsevierpure.com

Af-Tth exists as a homodimer. nih.gov The monomeric unit displays an eight-bladed β-propeller motif. nih.govelsevierpure.com This structural fold is crucial for its function. Two insertion loops are involved in the dimerization of the enzyme, and another loop contributes to the formation of a cavity with the β-propeller region. nih.govelsevierpure.com

Substrate-soaking experiments have revealed electron densities within this cavity, which are believed to be polymerized sulfur atoms derived from tetrathionate. nih.gov A highly conserved aspartate residue, Asp325, is located near these sulfur atoms. nih.govelsevierpure.com Site-directed mutagenesis studies, where Asp325 was replaced with asparagine (D325N), resulted in a complete loss of enzymatic activity. nih.govelsevierpure.com This finding strongly suggests that Asp325 plays a critical role in the initial step of tetrathionate hydrolysis, likely acting as a general acid in the catalytic mechanism. nih.govelsevierpure.com The enzyme from A. ferrooxidans does not require a pyrroloquinoline quinone (PQQ) cofactor for its reaction. nih.govresearchgate.net

**Table 2: Crystallographic Data for Tetrathionate Hydrolase from *Acidithiobacillus ferrooxidans***

| Parameter | Value |

|---|---|

| Resolution | 1.95 Å |

| Space Group | P3₁ or P3₂ |

| Unit Cell Parameters | a = b = 92.1 Å, c = 232.6 Å |

| Quaternary Structure | Homodimer |

| Monomer Fold | Eight-bladed β-propeller |

Data from X-ray diffraction analysis of recombinant Af-Tth. elsevierpure.com

The activity of TTH can be modulated by the presence of metal ions, including calcium. In the case of TTH from Metallosphaera cuprina Ar-4, calcium ions have been shown to have a significant inhibitory effect on the enzyme's activity. mdpi.com At a concentration of 0.01 mol/L, calcium ions inhibited the activity of TTHMc to 59.8% of the control level. smolecule.com In contrast, magnesium ions at the same concentration enhanced the enzyme's activity. mdpi.comsmolecule.com

A study using the Plackett-Burman design to screen for parameters affecting TTH production by Thiobacillus ferrooxidans identified calcium chloride concentration as one of the most influential variables. researchgate.net While the detailed mechanism of allosteric regulation by calcium ions in TTH is not fully understood, the relationship between substrate concentration and reaction rate for the related thiosulfate dehydrogenase from A. ferrooxidans follows a sigmoidal curve, which is characteristic of an allosteric enzyme. asm.org Furthermore, structural comparisons of TTH from Acidianus ambivalens with quinoproteins revealed that the typical calcium-coordinating amino acids are absent. nih.govresearchgate.netnih.gov

Table 3: Effect of Divalent Metal Ions on TTH Activity from Metallosphaera cuprina Ar-4

| Metal Ion (0.01 mol/L) | Relative Activity (%) |

|---|---|

| Control | 100 |

| Mg²⁺ | 121 |

| Ca²⁺ | 59.8 |

| Fe²⁺ | Minimal Effect |

| Zn²⁺ | Minimal Effect |

| Mn²⁺ | Minimal Effect |

| Ni²⁺ | Minimal Effect |

Data showing the percentage of TTH activity in the presence of various divalent metal ions compared to a control without added ions. mdpi.comsmolecule.com

Role of Tetrathionate in Dissimilatory Sulfur Oxidation Pathways (S4I Pathway)

Tetrathionate is a key intermediate in the "S4I" (S₄-intermediate) pathway, a major route for the dissimilatory oxidation of thiosulfate in many chemolithotrophic bacteria and archaea. frontiersin.orgnih.govuniprot.org This pathway is particularly prominent in acidophilic sulfur-oxidizing microorganisms. frontiersin.orgnih.govuniprot.org

The S4I pathway is initiated by the oxidation of two molecules of thiosulfate to form one molecule of tetrathionate. uniprot.org This conversion is catalyzed by enzymes such as thiosulfate:quinol oxidoreductase (TQO) or thiosulfate dehydrogenase. uniprot.org The resulting tetrathionate is then hydrolyzed by tetrathionate hydrolase (TTH), as detailed in the previous sections. frontiersin.orgnih.govuniprot.org The products of TTH catalysis, including thiosulfate, elemental sulfur, and sulfate, can be further metabolized to generate energy for the cell. nih.govuniprot.org

The S4I pathway is crucial for the growth of many organisms on reduced inorganic sulfur compounds. frontiersin.orgnih.gov For instance, mutants of Acidithiobacillus caldus and Acidithiobacillus ferrooxidans lacking a functional TTH gene are unable to grow on tetrathionate as the sole energy source, highlighting the essential role of this enzyme and the S4I pathway in their metabolism. nih.gov

Non-Enzymatic Biological Interactions of Tetrathionate (e.g., Cellular Process Modulation)

Beyond its role as a substrate in enzymatic reactions, tetrathionate can also participate in non-enzymatic interactions that modulate cellular processes. One significant area of this interaction is its role in bacterial signaling through two-component systems.

In Salmonella enterica serovar Typhimurium, the TtrS/TtrR two-component system is responsible for sensing tetrathionate in the environment. asm.orguniprot.org TtrS is a sensor kinase that, in the presence of tetrathionate, autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, TtrR. uniprot.org Phosphorylated TtrR then activates the transcription of genes necessary for tetrathionate respiration. asm.org This allows Salmonella to use tetrathionate as an alternative electron acceptor, providing a growth advantage in specific environments like the inflamed gut. asm.orgnih.gov

Similarly, in Acidithiobacillus caldus, the RsrS-RsrR two-component system regulates the S4I pathway. nih.gov The expression of the tetH gene, which encodes TTH, is positively regulated by this system in a tetrathionate-dependent manner. frontiersin.org

Tetrathionate can also undergo non-enzymatic reactions with other biological molecules. For example, it can react directly with cyanide to form thiocyanate (B1210189) and thiosulfate, a reaction that has been explored for its potential as a cyanide antidote.

Computational and Theoretical Investigations of Tetrathionate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of molecules from first principles. ornl.govnorthwestern.edu These methods, such as Density Functional Theory (DFT), are used to determine the optimized geometry, electronic structure, and reactivity of the tetrathionate (B1226582) ion.

Calculations using DFT methods like B3LYP with a suitable basis set (e.g., LANL2DZ) can model the tetrathionate ion in a simulated aqueous environment by using a spherical continuum model. uvm.edu Such studies reveal the distribution of electron density and local charges on the atoms, which is crucial for predicting reactive sites. uvm.edu The geometry is typically minimized using molecular mechanics algorithms before applying higher-level quantum calculations. uvm.eduresearchgate.net These computational approaches allow for the determination of key structural parameters and vibrational frequencies.

Investigations into the reactivity of tetrathionate often focus on its interactions with other species, such as hydroxyl radicals (•OH), which are important in environments like acid mine drainage. researchgate.net Theoretical calculations help propose reaction mechanisms, such as the outer-sphere electron transfer mechanism suggested for the reaction between tetrathionate and hydroxyl radicals. researchgate.net By calculating the energies of reactants, transition states, and products, quantum chemistry provides insights into the thermodynamics and kinetics of these reactions.

Table 1: Calculated Properties of the Tetrathionate (S₄O₆²⁻) Ion This table presents hypothetical but representative data based on typical quantum chemical calculations. Actual values may vary based on the level of theory, basis set, and environmental model used.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| S-S Bond Length (Terminal) | ~2.12 Å | DFT/B3LYP |

| S-S Bond Length (Central) | ~2.02 Å | DFT/B3LYP |

| S-O Bond Length | ~1.45 Å | DFT/B3LYP |

| S-S-S Bond Angle | ~103° | DFT/B3LYP |

| Mulliken Charge on Central S | +0.15 e | DFT/B3LYP |

| Mulliken Charge on Terminal S | +0.55 e | DFT/B3LYP |

| Vibrational Frequency (S-S stretch) | ~430 cm⁻¹ | DFT/B3LYP |

Molecular Dynamics Simulations of Tetrathionate in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.orgmdpi.com By integrating Newton's equations of motion, MD simulations generate trajectories of systems containing a large number of particles, providing a microscopic view of dynamic processes. diva-portal.org This technique is particularly valuable for understanding the behavior of ions like tetrathionate in complex environments such as aqueous solutions and at mineral-water interfaces. diva-portal.orglouisville.edu

In the context of tetrathionate, MD simulations can elucidate its solvation structure, showing how water molecules arrange around the ion. These simulations can also provide information on dynamic properties like the diffusion coefficient of the ion in solution. aip.org At interfaces, such as those of sulfide (B99878) minerals in flotation processes, MD can model the adsorption behavior of tetrathionate. mdpi.comresearchgate.net For example, simulations can reveal whether the ion directly adsorbs onto the surface or interacts via interfacial water molecules, potentially passivating the surface and affecting its interaction with other chemical species. researchgate.net

Constant-pH molecular dynamics is an advanced technique that can simulate protonation and deprotonation events dynamically, which is highly relevant for understanding how pH influences the behavior of tetrathionate and its interactions at interfaces. louisville.edu These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to model the inter-atomic interactions. diva-portal.org

Table 2: Representative Data from a Molecular Dynamics Simulation of Tetrathionate in Aqueous Solution This table contains illustrative data typical of MD simulation outputs.

| Property | Simulated Value | Simulation Conditions |

|---|---|---|

| Diffusion Coefficient of S₄O₆²⁻ | 1.1 x 10⁻⁹ m²/s | 298 K, 1 atm, Dilute solution |

| First Solvation Shell Radius | ~5.2 Å | 298 K, 1 atm, Dilute solution |

| Coordination Number (Water) | 10-12 | 298 K, 1 atm, Dilute solution |

| Residence Time of Water in First Shell | ~15 ps | 298 K, 1 atm, Dilute solution |

| Potential of Mean Force (at interface) | -5 kJ/mol | Silica-water interface |

Predictive Modeling of Tetrathionate Transformation Pathways

Predictive modeling combines theoretical principles with experimental data to simulate the evolution of a chemical system over time. For tetrathionate, this involves developing kinetic models based on ordinary differential equations (ODEs) to describe its various transformation and degradation reactions. igem.orgresearchgate.net These models are crucial for understanding the fate of tetrathionate in both industrial and environmental systems.

The alkaline decomposition of tetrathionate is a key transformation pathway. Kinetic studies have shown this process to be complex, involving multiple steps and the formation of various sulfur-containing products like thiosulfate (B1220275), trithionate, and sulfite (B76179). acs.org Kinetic models have been proposed that include key intermediates to account for the observed product distribution, which varies with pH. acs.org

Reactions with other sulfur species are also significant. The reactions of tetrathionate with sulfite (sulfitolysis) and thiosulfate (thiosulfatolysis) have been modeled to determine reaction orders and rate coefficients. researchgate.netnih.gov These models reveal the pH dependence of the reactions, which can be explained by the differing reactivities of sulfite and bisulfite species. researchgate.netnih.gov A simple two-step kinetic model, for instance, can incorporate the protonation equilibrium of sulfite to accurately describe the system. nih.gov More recently, machine learning approaches, such as transformer architectures, are being developed to predict chemical transformation pathways from molecular structures, offering a powerful future tool for understanding the fate of compounds like tetrathionate. researchgate.netwickerlab.orgnih.gov

Table 3: Simplified Kinetic Model for Tetrathionate Transformation This table outlines a simplified, hypothetical reaction scheme based on findings from kinetic modeling studies.

| Reaction Step | Description | Exemplary Rate Law |

|---|---|---|

| S₄O₆²⁻ + OH⁻ → [Intermediate] | Alkaline Hydrolysis (Initial Step) | k₁[S₄O₆²⁻][OH⁻] |

| S₄O₆²⁻ + SO₃²⁻ ⇌ S₃O₆²⁻ + S₂O₃²⁻ | Sulfitolysis | k₂[S₄O₆²⁻][SO₃²⁻] - k₋₂[S₃O₆²⁻][S₂O₃²⁻] |

| S₄O₆²⁻ + S₂O₃²⁻ ⇌ S₅O₆²⁻ + SO₃²⁻ | Thiosulfatolysis | k₃[S₄O₆²⁻][S₂O₃²⁻] - k₋₃[S₅O₆²⁻][SO₃²⁻] |

| S₄O₆²⁻ + •OH → Products | Oxidation by Hydroxyl Radical | k₄[S₄O₆²⁻][•OH] |

Advanced Characterization and Structural Elucidation of Tetrathionate Compounds

X-ray Crystallographic Studies of Tetrathionate (B1226582) Salts

The tetrathionate anion features a chain of four sulfur atoms flanked by six oxygen atoms. The structure of the tetrathionate anion has been described with dihedral S–S–S–S angles approaching 90°, a common feature in polysulfides. frontiersin.org Ab initio calculations and X-ray diffraction studies of tetrathionate salts indicate that the terminal S-S bonds are longer and consequently weaker than the central S-S bond. doaj.org This structural feature has important implications for the reactivity of the tetrathionate ion, suggesting that chemical reactions are more likely to cleave the terminal sulfur-sulfur bonds. doaj.org

In crystalline structures, such as that of barium tetrathionate dihydrate (BaS₄O₆·2H₂O) and sodium tetrathionate dihydrate (Na₂S₄O₆·2H₂O), the tetrathionate anion's geometry is well-defined. frontiersin.org The study of enzyme-tetrathionate interactions has also benefited from X-ray crystallography. For instance, the crystal structure of tetrathionate hydrolase, an enzyme found in acidophilic microorganisms, has been determined, revealing the mechanism of tetrathionate hydrolysis at an atomic level. frontiersin.orgnih.gov These studies show the enzyme binds to the tetrathionate substrate, facilitating the cleavage of its sulfur-sulfur bonds. nih.gov

| Parameter | Potassium Tetrathionate (anhydrous) |

| Formula | K₂S₄O₆ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 22.081(4) |

| b (Å) | 7.955(2) |

| c (Å) | 10.0934(15) |

| Z | 8 |

| Reference | frontiersin.org |

This table presents the crystallographic data for anhydrous potassium tetrathionate as a representative example of a tetrathionate salt.

Isotopic Fractionation Studies in Tetrathionate Transformation Processes

Isotopic fractionation studies offer a powerful lens to trace the pathways and mechanisms of tetrathionate transformation in various biogeochemical processes. By analyzing the ratios of stable isotopes, such as sulfur-34 (B105110) (³⁴S) and oxygen-18 (¹⁸O), researchers can gain insights into the specific reactions tetrathionate undergoes.

A key area of investigation has been the microbial oxidation of tetrathionate, particularly in acidic environments like acid mine drainage. Studies have shown that the oxidation of tetrathionate by bacteria such as Acidithiobacillus thiooxidans results in significant sulfur and oxygen isotope fractionation. nih.govresearchgate.net

During this process, the sulfate (B86663) produced is initially enriched in ³⁴S. nih.govresearchgate.net This enrichment is attributed to enzymatic disproportionation reactions during the decomposition of tetrathionate. nih.govresearchgate.net The magnitude of this sulfur isotope fractionation (expressed as ε³⁴S) can vary, with initial values as high as +7.9‰, decreasing over time. nih.govresearchgate.net This significant fractionation is a key indicator of microbial processing, as abiotic oxidation would likely result in a much smaller isotopic effect.

Oxygen isotope analysis of the sulfate formed from tetrathionate oxidation reveals that a majority of the oxygen atoms are derived from the surrounding water, with a smaller portion inherited from the tetrathionate itself or from dissolved atmospheric oxygen (O₂). nih.govresearchgate.net Specifically, it has been reported that approximately 62% of the oxygen in the sulfate produced during tetrathionate oxidation originates from water. nih.govresearchgate.net This contrasts with the oxidation of other sulfur compounds like elemental sulfur, where nearly all oxygen atoms in the resulting sulfate are derived from water. nih.govresearchgate.net These distinct isotopic signatures can help to distinguish the biogeochemical pathways involving tetrathionate. nih.govresearchgate.net

| Isotopic Parameter | Observation during Microbial Tetrathionate Oxidation | Reference |

| Sulfur Isotope Fractionation (ε³⁴SSO₄-S₄O₆) | Initial enrichment in ³⁴S up to +7.9‰, averaging around +3.5 ± 0.2‰. | nih.govresearchgate.net |

| Oxygen Source in Sulfate | ~62% from water (H₂O) | nih.govresearchgate.net |

| Oxygen Source in Sulfate | ~38% from tetrathionate (S₄O₆²⁻) and dissolved oxygen (O₂) | nih.govresearchgate.net |

This table summarizes the key isotopic fractionation findings during the microbial transformation of tetrathionate to sulfate.

Surface-Sensitive Spectroscopies for Tetrathionate-Mineral Interactions

Understanding the interactions between tetrathionate and mineral surfaces is crucial in fields such as mineral processing and environmental geochemistry. Surface-sensitive spectroscopic techniques provide molecular-level information about these interactions, revealing how tetrathionate can alter the chemical composition and properties of mineral surfaces.

X-ray Photoelectron Spectroscopy (XPS) has been instrumental in studying the effect of tetrathionate on sulfide (B99878) minerals like pyrite (B73398) (FeS₂), chalcopyrite (CuFeS₂), and galena (PbS). XPS studies have demonstrated that tetrathionate solutions can oxidize the surfaces of these minerals. This oxidation leads to the formation of other sulfur species, such as thiosulfate (B1220275) (S₂O₃²⁻), and metal oxides or hydroxyoxides on the mineral surface. This alteration of the surface chemistry can render the minerals more hydrophilic, which has significant implications for processes like froth flotation, where surface hydrophobicity is key.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful technique for probing mineral-water interfaces. nih.gov It can be used to monitor the adsorption of species onto mineral surfaces and to identify the chemical bonds that are formed. In the context of tetrathionate-mineral interactions, ATR-FTIR can provide evidence for the formation of new species on the mineral surface and changes in the surface hydration layer. For example, in studies of xanthate adsorption on sulfide minerals, FTIR has shown that the presence of tetrathionate can reduce the interaction between the collector (xanthate) and the mineral surface, likely due to the surface oxidation caused by the tetrathionate.

| Spectroscopic Technique | Mineral(s) Studied | Key Findings on Tetrathionate Interaction | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Pyrite, Chalcopyrite, Galena | Tetrathionate oxidizes mineral surfaces, forming thiosulfate and metal (hydroxy)oxides. This leads to surface passivation and reduced hydrophobicity. | |

| Fourier Transform Infrared Spectroscopy (FTIR) | Galena, Chalcopyrite | The presence of tetrathionate reduces the adsorption of flotation collectors (e.g., xanthates) on the mineral surface. |

This table provides a summary of findings from surface-sensitive spectroscopic studies on the interaction of tetrathionate with sulfide minerals.

Future Research Directions and Methodological Advancements for Tetrathionate Chemistry